REACTION_CXSMILES
|
[OH:1][CH:2]([C:9]1[CH:10]=[CH:11][C:12]2[O:13]C(C3C=CC=CC=3)[O:15][CH2:16][C:17]=2[N:18]=1)[CH2:3][NH:4][C:5]([CH3:8])([CH3:7])[CH3:6].[ClH:25]>CC(C)=O.O>[ClH:25].[ClH:25].[OH:15][CH2:16][C:17]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]([CH:2]([OH:1])[CH2:3][NH:4][C:5]([CH3:7])([CH3:6])[CH3:8])[N:18]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CNC(C)(C)C)C=1C=CC=2OC(OCC2N1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating the solution
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hrs
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml
|
Type
|
CUSTOM
|
Details
|
The water is azeotroped with 3 × 100 ml
|
Type
|
ADDITION
|
Details
|
portions of ethanol and the free base of the product generated by the addition of triethylamine
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated in vacuo to an oily slurry
|
Type
|
EXTRACTION
|
Details
|
the free base extracted from the triethylamine hydrochloride by extraction with acetone
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
the oil dissolved in 10 ml
|
Type
|
ADDITION
|
Details
|
Ethanol (.184 ml.) containing hydrogen chloride (188 gm
|
Type
|
ADDITION
|
Details
|
ethanol) is added
|
Type
|
ADDITION
|
Details
|
the solution added dropwise to 2 l
|
Type
|
FILTRATION
|
Details
|
The product is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CUSTOM
|
Details
|
by recrystallization from methanol-acetone
|
Type
|
CUSTOM
|
Details
|
provides 950 mg
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.OCC1=NC(=CC=C1O)C(CNC(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |